BenchChemオンラインストアへようこそ!

3-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide

Medicinal Chemistry Structure-Activity Relationship Benzamide Scaffold

The compound 3-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide (CAS 2034259-45-3) belongs to the class of N-(piperidin-4-ylmethyl)benzamides, defined by a central piperidine ring bearing a 2-methylpyridin-4-yl substituent at the N-1 position and a 3-methoxybenzamide moiety linked via a methylene bridge at the 4-position. Its molecular formula is C20H25N3O2 with a calculated molecular weight of 339.43 g·mol⁻¹.

Molecular Formula C20H25N3O2
Molecular Weight 339.439
CAS No. 2034259-45-3
Cat. No. B2578704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide
CAS2034259-45-3
Molecular FormulaC20H25N3O2
Molecular Weight339.439
Structural Identifiers
SMILESCC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC(=CC=C3)OC
InChIInChI=1S/C20H25N3O2/c1-15-12-18(6-9-21-15)23-10-7-16(8-11-23)14-22-20(24)17-4-3-5-19(13-17)25-2/h3-6,9,12-13,16H,7-8,10-11,14H2,1-2H3,(H,22,24)
InChIKeyTVULJVFQENUOAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide (CAS 2034259-45-3): Structural Classification and Procurement-Relevant Identity


The compound 3-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide (CAS 2034259-45-3) belongs to the class of N-(piperidin-4-ylmethyl)benzamides, defined by a central piperidine ring bearing a 2-methylpyridin-4-yl substituent at the N-1 position and a 3-methoxybenzamide moiety linked via a methylene bridge at the 4-position [1]. Its molecular formula is C20H25N3O2 with a calculated molecular weight of 339.43 g·mol⁻¹ . This scaffold is a versatile platform in medicinal chemistry, having been explored in programs targeting kinases, Smoothened (Smo), and other receptors, though publicly disclosed bioactivity data specific to this substitution pattern remain absent.

Why In-Class Substitution of 3-Methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide Is Not Advisable


Within the N-(piperidin-4-ylmethyl)benzamide series, even minor changes to the benzamide substitution pattern—such as replacing the 3-methoxy group with fluoro, thiophene, trifluoromethyl, or ethylthio groups—can profoundly alter physicochemical properties (e.g., lipophilicity, hydrogen-bonding capacity, metabolic stability) and, by extension, target engagement and off-target profiles [1]. In the absence of public head-to-head bioactivity data, however, generic substitution cannot be ruled out on pharmacokinetic or pharmacodynamic grounds; it is discourged solely on the principle that chemically distinct compounds should be treated as functionally distinct until proven otherwise. Any attempt to substitute this compound with a ring-substituted analog without experimental validation risks introducing uncontrolled variables into an assay system, undermining reproducibility.

Quantitative Differential Evidence for 3-Methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide Versus Closest Analogs


Structural Differentiation: 3-Methoxy Substitution Versus Halogen and Thiophene Analogs

The target compound possesses a 3-methoxy substituent on the benzamide ring. In contrast, the closest known analogs bear a 3-fluoro (CAS 2034259-42-0), 4-trifluoromethyl (CAS 2034529-59-2), 4-thiophen-3-yl (CAS 2034529-85-4), or 2-ethylthio (CAS 2034259-51-1) group . The methoxy group introduces a hydrogen-bond acceptor capable of modulating solubility and polar surface area without the strong electron-withdrawing effects of fluorine-containing substituents. This structural distinction is expected to result in different lipophilicity, metabolic handling, and binding energetics, though no public comparative binding or cellular data exist to quantify these differences [1].

Medicinal Chemistry Structure-Activity Relationship Benzamide Scaffold

Lipophilicity Modulation: Predicted logP Differentiation from Trifluoromethyl and Halogen Analogs

The calculated partition coefficient (clogP) for the target compound is predicted to be approximately 2.8, based on fragment-based algorithms, whereas the 4-trifluoromethyl analog (CAS 2034529-59-2) is estimated at clogP ≈ 3.8 and the 3-fluoro analog (CAS 2034259-42-0) at clogP ≈ 2.9 [1]. The lower lipophilicity of the methoxy derivative may translate to improved aqueous solubility and reduced non-specific protein binding relative to the trifluoromethyl analog, though this remains a predictive inference lacking experimental validation .

Physicochemical Properties Lipophilicity Druglikeness

Absence of Publicly Available Quantitative Bioactivity Data for Comparator Differentiation

An exhaustive search of PubMed, BindingDB, ChEMBL, PubChem, Google Patents, and key vendor libraries (MolPort, Hit2Lead) yielded zero entries containing IC50, Ki, Kd, EC50, or any cell-based viability, apoptosis, or signaling pathway modulation data for the target compound or its closest analogs (3-fluoro, 4-trifluoromethyl, 4-thiophen-3-yl, 2-ethylthio, 4-dimethylsulfamoyl derivatives) [1][2][3]. Consequently, no direct head-to-head comparison or cross-study comparable evidence can be presented. This data vacuum means that any procurement or experimental selection of this compound over its analogs is currently unsupported by quantitative biological evidence.

Bioactivity Data Transparency Procurement Risk

Application Scenarios for 3-Methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide Based on Available Evidence


SAR Exploration of the N-(piperidin-4-ylmethyl)benzamide Chemotype in Kinase or Smo-Dependent Assays

The target compound is suitable as a structurally distinct member of a benzamide series designed to probe the tolerance of biological targets (e.g., PIM kinases, Smo receptor, or other kinases) for a 3-methoxy substituent. Its use in parallel with the 3-fluoro, 4-trifluoromethyl, and 4-thiophen-3-yl analogs would enable a systematic SAR evaluation, provided that in-house biochemical or cellular assays are established [1]. Users must recognize that no baseline activity data exist, so preliminary dose-response profiling is necessary to determine the compound's potency window.

Physicochemical Property Benchmarking for Pre-formulation Candidate Screening

Given the predicted favorable lipophilicity (clogP ≈ 2.8), the compound may be evaluated alongside its more lipophilic analogs (e.g., 4-CF3, clogP ≈ 3.8) in kinetic solubility, permeability (PAMPA/Caco-2), and metabolic stability (microsomal/hepatocyte) assays to empirically validate the impact of the 3-methoxy group on developability parameters [2]. Procurement should be accompanied by analytical QC (HPLC purity ≥ 95%) to ensure reproducibility.

Chemical Probe Development in the Hedgehog (Hh) Signaling Pathway

The Smo inhibitory activity of structurally related benzamide piperidine derivatives has been demonstrated in NIH3T3 Gli-luciferase reporter assays [3]. While no data exist for the 3-methoxy analog, its close structural relationship to active scaffolds suggests it could serve as a candidate for initial Hh pathway screening, with cyclopamine or GDC-0449 serving as positive controls. This application is speculative and requires de novo validation.

Building Block for Custom-Derivatized Libraries or Fragment-Based Drug Design

As a functionalized piperidine-benzamide building block, this compound offers a synthetic handle (the methoxy group) for further derivatization, including O-demethylation to a phenol for subsequent alkylation or sulfonation. Its procurement as a gram-scale research quantity could support combinatorial chemistry efforts aimed at generating diverse analogs for phenotypic screening .

Quote Request

Request a Quote for 3-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.